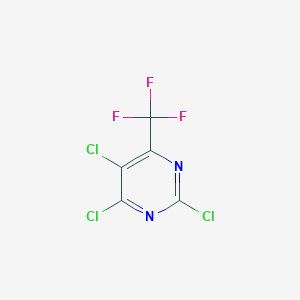

2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2,4,5-trichloro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl3F3N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRINPQMOLZWJHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50318465 | |

| Record name | 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84737-23-5 | |

| Record name | 84737-23-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine

CAS Number: 84737-23-5

This technical guide provides a comprehensive overview of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine, a halogenated pyrimidine derivative of significant interest to researchers and professionals in drug discovery and chemical synthesis. This document outlines its chemical properties, potential synthesis methodologies, and its prospective applications, with a focus on its role as a versatile building block in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a highly functionalized pyrimidine ring system. The presence of three chlorine atoms and a trifluoromethyl group imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis. The trifluoromethyl group, a bioisostere of a methyl group, can enhance metabolic stability and binding affinity of a molecule to its biological target.

A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 84737-23-5 | [1][2][3][4][5] |

| Molecular Formula | C₅Cl₃F₃N₂ | [1] |

| Molecular Weight | 251.41 g/mol | [1] |

| MDL Number | MFCD22576326 | [1] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be extrapolated from the synthesis of structurally similar compounds, such as 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[6]

A potential synthetic pathway is illustrated in the workflow diagram below. This proposed synthesis involves a two-step process starting from a suitable pyrimidine precursor.

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Based on the synthesis of related compounds, a potential experimental protocol is outlined below. This should be considered a theoretical starting point and would require optimization.

Step 1: Synthesis of 5-(Trifluoromethyl)uracil

This step would likely involve the trifluoromethylation of uracil using a suitable trifluoromethylating agent, such as sodium trifluoromethanesulfinate (Langlois' reagent), in the presence of an oxidant like tert-butyl peroxide.

Step 2: Chlorination of 5-(Trifluoromethyl)uracil

The resulting 5-(trifluoromethyl)uracil would then be subjected to chlorination. This is typically achieved using strong chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) at elevated temperatures. The addition of a tertiary amine base, such as N,N-dimethylaniline, may be required to facilitate the reaction. The introduction of the third chlorine atom at the 5-position likely requires more forcing conditions or a specific chlorinating agent.

Reactivity Profile

The reactivity of this compound is dominated by the three chlorine substituents on the electron-deficient pyrimidine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of these substitutions will be influenced by the electronic effects of the trifluoromethyl group and the nitrogen atoms in the ring, as well as by the nature of the incoming nucleophile and the reaction conditions. This graded reactivity makes the compound a versatile scaffold for the sequential introduction of different functional groups, a key strategy in the construction of diverse chemical libraries for drug discovery.

Applications in Drug Discovery and Development

Trifluoromethylated pyrimidines are a prominent structural motif in many biologically active compounds, including kinase inhibitors, and agents with antiviral and antifungal properties.[7][8] The trifluoromethyl group often enhances the lipophilicity and metabolic stability of drug candidates.

While specific biological activities for this compound have not been extensively reported, its structural features suggest its potential as a key intermediate in the synthesis of novel therapeutic agents. For instance, related 2,4,5-trichloropyrimidine derivatives are utilized in the synthesis of potent and selective inhibitors of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), both of which are important targets in cancer therapy.[9]

The logical relationship for its potential application in kinase inhibitor development is depicted below.

Figure 2. Logical workflow for the application in kinase inhibitor synthesis.

Spectroscopic Data (Predicted)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: A singlet would be expected for the -CF₃ group.

-

¹³C NMR: Signals corresponding to the five carbon atoms of the pyrimidine ring and the trifluoromethyl group would be observed. The carbon atoms attached to chlorine and the trifluoromethyl group would show characteristic chemical shifts and coupling constants (for the CF₃ carbon).

-

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 251.41 g/mol , with a characteristic isotopic pattern due to the presence of three chlorine atoms.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its highly functionalized structure allows for the creation of diverse molecular architectures. While detailed experimental data for this specific compound is limited in publicly accessible literature, its potential for the development of novel therapeutics, particularly kinase inhibitors, is significant. Further research into its synthesis, reactivity, and biological applications is warranted to fully exploit its potential in drug discovery and development.

References

- 1. CAS 84737-23-5 | 3H32-6-01 | MDL MFCD22576326 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. ivychem.com [ivychem.com]

- 3. 2,4,5-trichloro-4-trifluoropyriMidine | 84737-23-5 [m.chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine-景明化工股份有限公司 [echochemical.com]

- 6. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. lifechempharma.com [lifechempharma.com]

Technical Guide: Physicochemical Properties of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine. The information herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science, where this compound serves as a critical intermediate.

Core Physical Properties

This compound is a halogenated pyrimidine derivative. Its trifluoromethyl group and multiple chlorine substituents impart distinct chemical reactivity, making it a valuable building block in organic synthesis. The quantitative physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 84737-23-5 | [1] |

| Molecular Formula | C₅Cl₃F₃N₂ | [1] |

| Molecular Weight | 251.42 g/mol | [2] |

| Boiling Point | 254.9°C at 760 mmHg | [2] |

| Density | 1.731 g/cm³ | [2] |

| Melting Point | Not available | |

| Solubility | No specific data is available. However, related compounds such as 2,4,5-trichloropyrimidine are not miscible or are difficult to mix in water. It is anticipated to be soluble in various organic solvents. | [3] |

Experimental Protocols

Hypothetical Synthesis of this compound

This proposed two-step synthesis starts from 5-chloro-6-(trifluoromethyl)uracil.

Step 1: Synthesis of 5-chloro-6-(trifluoromethyl)uracil

A precursor, 6-(trifluoromethyl)uracil, would first need to be chlorinated at the 5-position. This can be achieved using a suitable chlorinating agent such as N-chlorosuccinimide (NCS) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction mixture is typically stirred at an elevated temperature to ensure complete reaction. Upon completion, the product, 5-chloro-6-(trifluoromethyl)uracil, is isolated through standard workup procedures, which may include quenching the reaction, extraction, and purification by crystallization or chromatography.

Step 2: Chlorination of 5-chloro-6-(trifluoromethyl)uracil

The resulting 5-chloro-6-(trifluoromethyl)uracil is then subjected to a more aggressive chlorination to replace the hydroxyl groups with chlorine atoms, yielding the final product.

-

Reaction Setup : 5-chloro-6-(trifluoromethyl)uracil is combined with a significant excess of a chlorinating agent, such as phosphoryl chloride (POCl₃). A tertiary amine, like N,N-diisopropylethylamine (DIPEA), is often added as a catalyst and acid scavenger.

-

Reaction Conditions : The reaction mixture is heated to reflux, typically in the range of 100-110°C, for several hours. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Isolation : Once the reaction is complete, the excess phosphoryl chloride is carefully removed, often by distillation under reduced pressure. The remaining residue is then cautiously quenched by pouring it onto crushed ice.

-

Extraction and Purification : The aqueous mixture is extracted with an organic solvent, for example, dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated in vacuo. The crude product can be further purified by column chromatography or distillation to yield this compound.

Logical Workflow: Application in Chemical Synthesis

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The multiple chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the sequential and regioselective introduction of various functional groups.

The following diagram illustrates a generalized workflow for the use of this compound as a scaffold in the synthesis of diverse derivatives.

Caption: Generalized synthetic workflow using this compound.

References

An In-Depth Technical Guide to 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine, a halogenated pyrimidine derivative of significant interest in medicinal chemistry and agrochemical research. This document details the compound's chemical structure, physicochemical properties, and provides insights into its synthesis. Furthermore, it explores the known and potential biological activities of trifluoromethylated pyrimidines, offering a basis for future research and development endeavors.

Chemical Structure and Properties

This compound is a pyrimidine ring substituted with three chlorine atoms at the 2, 4, and 5 positions, and a trifluoromethyl group at the 6 position. The presence of multiple electronegative halogen atoms and the trifluoromethyl group significantly influences the electronic properties and reactivity of the pyrimidine core.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 84737-23-5 | [1] |

| Molecular Formula | C₅Cl₃F₃N₂ | |

| Molecular Weight | 251.42 g/mol | |

| Boiling Point | 254.9°C at 760 mmHg | |

| Density | 1.731 g/cm³ |

Synthesis

A general synthetic strategy for a related compound, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, involves a two-step process:

-

Trifluoromethylation of Uracil: Uracil is reacted with a trifluoromethylating agent, such as sodium trifluoromethanesulfinate (CF₃SO₂Na), in the presence of an organic peroxide to yield 5-(trifluoromethyl)uracil.[2]

-

Chlorination: The resulting 5-(trifluoromethyl)uracil is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce chlorine atoms at the 2 and 4 positions.[2]

To achieve the desired this compound, modifications to this pathway would be necessary, potentially involving a starting material already substituted at the 6-position with a trifluoromethyl group or a subsequent chlorination step at the 5-position.

Experimental Protocol (Hypothetical, based on related syntheses):

A detailed, validated experimental protocol for the synthesis of this compound is not currently available in the cited literature. Researchers aiming to synthesize this compound would need to adapt existing procedures for similar molecules, such as those for other chlorinated and trifluoromethylated pyrimidines.[2][3][4][5] This would likely involve multi-step synthesis with careful control of reaction conditions and purification of intermediates.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public literature. However, based on the structure, the following spectral characteristics can be anticipated:

-

¹³C NMR: Signals corresponding to the five carbon atoms of the pyrimidine ring and the trifluoromethyl group. The carbons attached to chlorine and the trifluoromethyl group would exhibit characteristic chemical shifts and coupling constants (for the CF₃ carbon).

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of chlorine atoms and the trifluoromethyl group.

-

IR Spectroscopy: Characteristic absorption bands for C-Cl, C-F, and C=N bonds within the pyrimidine ring.

For comparison, the ¹H NMR spectrum of the related compound 2,4,6-Trichloropyrimidine shows a single peak corresponding to the proton at the 5-position.[6] Spectroscopic data for other related compounds are also available and can serve as a reference.[7][8][9][10]

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively studied. However, the pyrimidine scaffold and the trifluoromethyl group are common moieties in many biologically active molecules, suggesting potential applications in drug discovery and agrochemical development.

Anticancer and Antiviral Potential

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer and antiviral properties.[11][12][13][14] The incorporation of a trifluoromethyl group can enhance the biological activity of a molecule by increasing its metabolic stability and lipophilicity, which can improve cell membrane permeability and binding affinity to target proteins.

The mechanism of action for many pyrimidine-based drugs involves the inhibition of key enzymes in metabolic pathways, such as those involved in nucleotide synthesis, or the modulation of signaling pathways critical for cell proliferation and survival.[15]

Agrochemical Applications

Trifluoromethylated pyrimidines are also utilized in the development of herbicides and fungicides. The trifluoromethyl group can enhance the efficacy of these compounds by increasing their stability and ability to penetrate target organisms.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are unknown, research on other trifluoromethylated pyrimidine derivatives provides some insights into potential mechanisms of action.

For instance, certain trifluoromethyl-pyrimidine derivatives have been shown to act as dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), both of which are important targets in cancer therapy.[16] Inhibition of these kinases can disrupt cell cycle progression and induce apoptosis in cancer cells.

The general mechanism of action for many pyrimidine analogs involves their incorporation into DNA or RNA, leading to the disruption of nucleic acid synthesis and function, or the inhibition of enzymes crucial for nucleotide metabolism.[17]

Diagram: Potential General Mechanism of Action for Pyrimidine Analogs

Below is a conceptual workflow illustrating a generalized mechanism by which pyrimidine derivatives might exert their biological effects.

Caption: A generalized workflow of the potential mechanism of action for pyrimidine analogs.

Conclusion

This compound represents a chemical scaffold with considerable potential for the development of novel therapeutic agents and agrochemicals. Its unique combination of a pyrimidine core with multiple halogen and trifluoromethyl substituents provides a foundation for the design of molecules with enhanced biological activity and favorable pharmacokinetic properties. Further research is warranted to fully elucidate the synthetic pathways, spectroscopic characteristics, and biological activities of this compound, which will be crucial for unlocking its full potential in various applications.

References

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. CN100497318C - Method for preparing 2,4,6-trichloro pyrimidine - Google Patents [patents.google.com]

- 5. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. 2,4,6-Trichloropyrimidine(3764-01-0) 1H NMR spectrum [chemicalbook.com]

- 7. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]

- 8. 5-Chloro-2,4,6-trifluoropyrimidine(697-83-6) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. ijrpr.com [ijrpr.com]

- 15. keio.elsevierpure.com [keio.elsevierpure.com]

- 16. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties and synthetic routes of key chemical intermediates is paramount. This guide provides a detailed overview of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine, a fluorinated heterocyclic compound with significant potential in the synthesis of novel therapeutic agents and agrochemicals. The strategic incorporation of a trifluoromethyl group into pyrimidine scaffolds can enhance metabolic stability, binding affinity, and lipophilicity, making such compounds highly valuable in medicinal chemistry.

Physicochemical Properties

A comprehensive understanding of the molecular and physical properties of this compound is essential for its application in synthetic chemistry. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 251.42 g/mol | [1] |

| Molecular Formula | C₅Cl₃F₃N₂ | [1] |

| Boiling Point | 254.9°C at 760 mmHg | [1] |

| Density | 1.731 g/cm³ | [1] |

| Storage Condition | 2-8°C, store under inert gas | [1] |

Synthetic Approaches and Methodologies

A plausible synthetic pathway, adapted from methodologies for related compounds, is outlined below. This proposed workflow serves as a foundational guide for researchers aiming to synthesize this and similar molecules.

Illustrative Experimental Protocol (for the synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine)

The following is an example of a synthetic protocol for a related compound, which can be adapted for the synthesis of the target molecule.

Step 1: Trifluoromethylation of Uracil to form 5-Trifluoromethyluracil (5-TFU)

-

A reactor is charged with uracil, sodium trifluoromethanesulfinate (CF₃SO₂Na), a transition metal catalyst (e.g., FeSO₄), and water.

-

The resulting suspension is heated to approximately 40°C.

-

An organic peroxide, such as tert-butyl hydroperoxide (TBHP), is added slowly while maintaining the internal temperature between 45-75°C.

-

After the addition is complete, the mixture is stirred at a controlled temperature (e.g., 50-60°C) until the reaction is complete, as monitored by HPLC.

Step 2: Chlorination of 5-Trifluoromethyluracil to form 2,4-dichloro-5-trifluoromethyl-pyrimidine

-

The intermediate, 5-TFU, can be chlorinated with or without prior isolation.

-

A mixture of phosphoryl chloride (POCl₃) and a base, such as diisopropylethylamine (DIPEA), is used to effect the chlorination.

-

The reaction mixture is heated to drive the conversion to the desired dichlorinated product.

-

The final product is isolated and purified using standard techniques such as distillation or chromatography.

Applications in Drug Discovery and Agrochemicals

Trifluoromethylated pyrimidines are crucial building blocks in the development of a wide range of biologically active molecules. The trifluoromethyl group can significantly alter the electronic properties and metabolic stability of a compound, often leading to improved efficacy and pharmacokinetic profiles.

Derivatives of trifluoromethylated pyrimidines have been investigated for various applications, including:

-

Oncology: As intermediates in the synthesis of kinase inhibitors that target signaling pathways involved in cancer cell proliferation.

-

Agrochemicals: In the production of potent fungicides and insecticides. The trifluoromethyl group can enhance the compound's ability to penetrate biological membranes.

The logical relationship between the structural features of this compound and its potential applications is illustrated in the diagram below.

References

An In-depth Technical Guide to the Synthesis of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the proposed reaction scheme, experimental protocols, and relevant chemical data.

Synthesis Pathway Overview

The synthesis of this compound can be strategically achieved in a two-step process commencing with the commercially available 6-(trifluoromethyl)uracil. The pathway involves an initial dichlorination of the uracil ring, followed by a selective chlorination at the 5-position.

The proposed synthetic route is as follows:

Technical Whitepaper: Potential Mechanisms of Action of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature does not contain specific studies on the mechanism of action of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine. This document, therefore, presents a detailed overview of the established and proposed mechanisms of action for structurally related trifluoromethyl-substituted pyrimidine derivatives. The information herein is intended to serve as a technical guide for potential research directions and assay development, based on the activities observed in analogous compounds.

Introduction to Trifluoromethyl Pyrimidine Derivatives

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1] The incorporation of a trifluoromethyl (CF₃) group into the pyrimidine ring is a common strategy in medicinal and agricultural chemistry. This modification can significantly enhance key properties such as metabolic stability, lipophilicity, and bioavailability, often leading to potent biological activity.[2] Trifluoromethyl pyrimidine derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antiviral, antifungal, and immunomodulatory activities.[3][4][5] This whitepaper will explore the potential mechanisms of action of this compound by examining the detailed biological activities of its chemical relatives.

Potential Anticancer Activity

Trifluoromethyl pyrimidine derivatives have emerged as promising candidates for cancer therapy, primarily through the inhibition of key signaling pathways that drive tumor growth and proliferation.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

Certain 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5][6] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways crucial for cell proliferation, survival, and metastasis. Overexpression or mutation of EGFR is a hallmark of many cancers.[5]

Proposed Mechanism of Action: These derivatives are thought to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its phosphorylation and subsequent activation of downstream signaling cascades like the AKT and ERK pathways. This leads to the induction of apoptosis and cell cycle arrest in cancer cells.[6]

Quantitative Data: In Vitro Anticancer and EGFR Kinase Activity

The following table summarizes the inhibitory concentrations (IC₅₀) of a highly active 5-trifluoromethylpyrimidine derivative against various cancer cell lines and the EGFR kinase.

| Compound | Target Cell Line/Kinase | IC₅₀ (µM) | Reference |

| 9u | A549 (Lung Cancer) | 0.35 | [5][6] |

| MCF-7 (Breast Cancer) | 3.24 | [5][6] | |

| PC-3 (Prostate Cancer) | 5.12 | [5][6] | |

| EGFR Kinase | 0.091 | [5][6] | |

| Compound 9u: (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is widely used to assess the effect of a compound on cancer cell viability.[2]

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (typically 48 or 72 hours).

-

MTT Addition: After incubation, the treatment medium is removed. 100 µL of fresh medium and 10 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are added to each well. The plate is incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT to insoluble purple formazan crystals. 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value is calculated from the dose-response curve.[2]

Potential Antiviral Activity

Trifluoromethyl pyrimidine derivatives have shown notable activity against various viruses, particularly plant viruses. The proposed mechanisms range from direct interaction with viral proteins to interference with viral replication.

Interaction with Tobacco Mosaic Virus Coat Protein (TMV-CP)

Studies on certain trifluoromethyl pyrimidine derivatives have demonstrated a direct interaction with the Tobacco Mosaic Virus Coat Protein (TMV-CP).[3] This interaction is believed to be a key aspect of their antiviral mechanism.

Proposed Mechanism of Action: The compound may bind to TMV-CP, potentially interfering with the assembly or disassembly of the virus particle, which is a critical step in the viral life cycle. Microscale thermophoresis (MST) experiments have confirmed a strong binding interaction between an active derivative (compound 5m) and TMV-CP.[3][7]

Quantitative Data: Anti-TMV Activity

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC₅₀), which represents the concentration of the compound that inhibits viral activity by 50%.

| Compound | Activity Type | EC₅₀ (µg/mL) | Reference |

| 5j | Curative | 126.4 | [3][7] |

| 5m | Protective | 103.4 | [3][7] |

| Ningnanmycin (Control) | Curative | 362.7 | [3] |

| Ningnanmycin (Control) | Protective | 255.1 | [3] |

| Note: The specific structures for compounds 5j and 5m are detailed in the cited literature.[3] |

Experimental Protocol: Anti-TMV Activity (Half-Leaf Spot Method)

This in vivo assay evaluates the ability of a compound to protect plants from viral infection or cure an existing infection.[3]

-

Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are gently rubbed with a suspension of Tobacco Mosaic Virus (TMV) to induce local lesions.

-

Compound Application:

-

Protective Activity: The left side of each leaf is smeared with a solution of the test compound, while the right side is smeared with a solvent control. After 2 hours, the entire leaf is inoculated with the virus.

-

Curative Activity: The entire leaf is first inoculated with the virus. After 2 hours, the left side of the leaf is treated with the compound solution, and the right side with the solvent control.

-

-

Incubation and Observation: The plants are kept in a greenhouse for 3-4 days to allow for the development of local lesions.

-

Data Analysis: The number of lesions on both the treated and control halves of the leaves are counted. The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Interference with Viral DNA Replication

Some trifluoromethyl pyrimidine derivatives, particularly nucleoside analogues like Trifluridine (5-trifluoromethyl-2′-deoxyuridine), act by directly interfering with the synthesis of viral DNA.[4][8]

Proposed Mechanism of Action: As a thymidine analogue, the compound is phosphorylated by both viral and cellular kinases into its active triphosphate form. This active form is then incorporated into the growing viral DNA chain during replication. The bulky -CF₃ group on the pyrimidine ring sterically hinders proper base pairing, thereby terminating DNA chain elongation and inhibiting viral replication.[9]

Potential Antifungal Activity

Derivatives of trifluoromethyl pyrimidine have shown significant in vitro and in vivo activity against a range of phytopathogenic fungi.[3][10]

Proposed Mechanism of Action: The primary mechanism appears to be the disruption of the fungal cell membrane, leading to mycelial malformation and inhibition of fungal growth.[7][11] Scanning electron microscopy of fungi treated with active compounds has revealed shrunken and distorted mycelia.[7] For some related pyrazole carboxamide derivatives, inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, has been proposed as a potential target.[7]

Quantitative Data: In Vitro Antifungal Activity

The antifungal efficacy is measured by the EC₅₀ value, the concentration at which 50% of fungal growth is inhibited.

| Compound | Fungal Species | EC₅₀ (µg/mL) | Reference |

| 5u | Rhizoctonia solani | 26.0 | [3][7] |

| 5o | Phomopsis sp. | 10.5 | [10][12] |

| Azoxystrobin (Control) | Rhizoctonia solani | ~26.0 | [3] |

| Pyrimethanil (Control) | Phomopsis sp. | 32.1 | [10][12] |

| Note: The specific structures for compounds 5u and 5o are detailed in the cited literature.[3][10] |

Experimental Protocol: In Vitro Antifungal Activity (Mycelial Growth Inhibition / Poison Plate Technique)

This method is standard for assessing the direct effect of a compound on fungal growth.[10][12][13]

-

Medium Preparation: The test compound is dissolved in a solvent (e.g., DMSO) and then mixed with a molten sterile culture medium, such as Potato Dextrose Agar (PDA), to achieve the desired final concentration (e.g., 50 µg/mL). This "poisoned" medium is then poured into Petri dishes and allowed to solidify. A control plate contains the medium with the solvent only.

-

Inoculation: A small disc (e.g., 5 mm diameter) of mycelium from an actively growing culture of the target fungus is placed in the center of both the test and control plates.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for several days, until the fungal growth in the control plate has reached the edge of the dish.

-

Measurement: The diameter of the fungal colony on both the test and control plates is measured.

-

Data Analysis: The percentage of inhibition is calculated as: Inhibition (%) = [(Dc - Dt) / Dc] × 100, where Dc is the colony diameter on the control plate and Dt is the colony diameter on the test plate. EC₅₀ values can be determined by testing a range of concentrations.

Potential Immunomodulatory Activity

Recent studies have identified 6-(trifluoromethyl)pyrimidine derivatives as antagonists of Toll-like Receptor 8 (TLR8), a key component of the innate immune system.[14][15]

Proposed Mechanism of Action: TLR8 is an endosomal receptor that recognizes single-stranded RNA from pathogens. Its overactivation can lead to autoimmune diseases.[14][16] These pyrimidine derivatives are proposed to bind to a unique site on the protein-protein interface of the TLR8 homodimer. This binding stabilizes the preformed dimer in its resting (inactive) state, preventing the conformational changes required for activation and downstream signaling through the MyD88 pathway, which would otherwise lead to NF-κB activation and pro-inflammatory cytokine production.[14][17]

Quantitative Data: TLR8 Antagonistic Activity

The potency of TLR8 antagonists is determined by their half-maximal inhibitory concentration (IC₅₀) in cell-based assays.

| Compound | TLR8 Antagonistic IC₅₀ (µmol L⁻¹) | Reference |

| 14 | 6.5 | [14][15] |

| 26 | 8.7 | [14][15] |

| Note: The specific structures for compounds 14 and 26 are detailed in the cited literature.[14] |

Experimental Protocol: TLR8 Antagonism (SEAP Reporter Assay)

This is a common high-throughput assay to measure the activation of the NF-κB pathway downstream of TLR activation.[17][18]

-

Cell Line: A human embryonic kidney cell line (HEK-Blue™) engineered to stably express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter is used.

-

Cell Seeding: HEK-Blue™ hTLR8 cells are plated in a 96-well plate.

-

Compound Treatment: Cells are pre-treated with various concentrations of the potential antagonist (the pyrimidine derivative).

-

Agonist Stimulation: A known TLR8 agonist (e.g., R848) is added to the wells to stimulate the receptor. Control wells receive no agonist or no antagonist.

-

Incubation: The plate is incubated for 16-24 hours at 37°C to allow for NF-κB activation and subsequent SEAP expression and secretion into the culture medium.

-

SEAP Detection: A sample of the culture medium is transferred to a new plate, and a chromogenic substrate for SEAP (e.g., QUANTI-Blue™) is added. The color change, which is proportional to SEAP activity, is measured spectrophotometrically.

-

Data Analysis: The IC₅₀ value is calculated by determining the concentration of the antagonist that reduces the agonist-induced SEAP signal by 50%.[17]

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the diverse and potent biological activities of structurally related compounds provide a strong foundation for future investigation. The trifluoromethyl pyrimidine scaffold is a versatile pharmacophore capable of interacting with a range of biological targets, including protein kinases (EGFR), viral structural proteins (TMV-CP), and immune receptors (TLR8), in addition to possessing broad-spectrum antifungal and DNA replication-inhibiting properties. The experimental protocols and quantitative data presented in this guide offer a comprehensive framework for researchers to explore the therapeutic and agrochemical potential of this class of compounds. Further studies are warranted to synthesize and test this compound in these established assay systems to define its precise biological activity and mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trifluridine - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 11. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 12. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. hrcak.srce.hr [hrcak.srce.hr]

- 17. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advances on Small-Molecule Antagonists Targeting TLR7 [mdpi.com]

Navigating the Synthesis and Handling of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine. Given its classification and the nature of its reactive functional groups, stringent adherence to safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document outlines the known hazards, recommended handling procedures, personal protective equipment, and emergency response protocols based on available safety data sheets and established best practices for handling similar chemical entities.

Compound Identification and Properties

This compound is a halogenated pyrimidine derivative. The presence of both chloro- and trifluoromethyl- groups on the pyrimidine ring suggests that this compound is likely to be reactive and possess biological activity. While specific data for this compound is limited, information from structurally similar molecules provides valuable insights into its potential hazards.

| Property | Data | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 84737-23-5 | [1] |

| Molecular Formula | C₅Cl₃F₃N₂ | [1] |

| Molecular Weight | 251.42 g/mol | [1] |

| Physical State | Solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents. | Inferred from similar compounds |

Hazard Identification and Classification

Based on the Safety Data Sheet (SDS) for this compound, the compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation. |

| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation. |

Signal Word: Warning

Pictograms:

Safe Handling and Storage

Adherence to strict laboratory protocols is essential when working with this compound to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

| PPE Item | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | Laboratory coat, closed-toe shoes. Consider additional protection such as an apron or coveralls for larger quantities. |

| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used. |

Engineering Controls

| Control | Description |

| Ventilation | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood. |

| Eyewash Station and Safety Shower | Must be readily accessible in the immediate work area. |

Handling Procedures

-

Avoid contact: Prevent contact with skin, eyes, and clothing.

-

Avoid inhalation: Do not breathe dust or vapors.

-

Good hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.

-

Weighing: Weigh the solid compound in a contained manner, such as in a fume hood or a ventilated balance enclosure.

-

Solutions: Prepare solutions in a fume hood.

-

Avoid aerosol generation: Handle the compound in a manner that minimizes the generation of dust or aerosols.

Storage Requirements

-

Container: Keep in a tightly closed, properly labeled container.

-

Location: Store in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols

The following protocols are provided as a guide for common laboratory procedures involving this compound. A risk assessment should be performed before commencing any new procedure.

Protocol for Weighing and Preparing a Stock Solution

-

Preparation:

-

Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Don the appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves).

-

-

Weighing:

-

Place a weigh boat on an analytical balance inside a ventilated enclosure or fume hood.

-

Carefully transfer the required amount of this compound to the weigh boat using a clean spatula.

-

Record the exact weight.

-

-

Solution Preparation:

-

Transfer the weighed solid to a suitable volumetric flask.

-

Rinse the weigh boat with a small amount of the desired solvent and transfer the rinsing to the volumetric flask to ensure all the compound is transferred.

-

Add the solvent to the flask, cap it, and sonicate or vortex until the solid is completely dissolved.

-

Bring the solution to the final volume with the solvent.

-

Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

-

-

Cleanup:

-

Wipe down the balance and spatula with a damp cloth.

-

Dispose of the weigh boat and any contaminated materials in the appropriate hazardous waste container.

-

Wash hands thoroughly.

-

Protocol for a Small-Scale Chemical Reaction

-

Reaction Setup:

-

Set up the reaction apparatus inside a chemical fume hood.

-

Ensure all glassware is clean, dry, and free of cracks.

-

-

Reagent Addition:

-

Add solvents and other reagents to the reaction vessel.

-

Add the this compound solution dropwise or in small portions to control the reaction rate and temperature.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

-

-

Work-up and Purification:

-

Quench the reaction carefully, if necessary, in the fume hood.

-

Perform extractions and purifications (e.g., column chromatography) within the fume hood.

-

Collect all waste streams in appropriately labeled hazardous waste containers.

-

-

Cleanup:

-

Decontaminate all glassware and equipment used.

-

Clean the work area thoroughly.

-

Spill and Emergency Procedures

| Scenario | Procedure |

| Small Spill (Solid) | 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Gently sweep or vacuum the spilled solid into a labeled hazardous waste container. Avoid creating dust. 4. Decontaminate the area with a suitable solvent and wipe clean. |

| Small Spill (Liquid) | 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Collect the contaminated absorbent material into a labeled hazardous waste container. 5. Decontaminate the area with a suitable solvent and wipe clean. |

| Large Spill | 1. Evacuate the laboratory and alert others. 2. Activate the emergency alarm and contact the institution's emergency response team. 3. Do not attempt to clean up a large spill without proper training and equipment. |

| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention. |

| Eye Contact | 1. Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. 2. Seek immediate medical attention. |

| Inhalation | 1. Move the person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |

Disposal

All waste materials containing this compound must be disposed of as hazardous waste.

-

Solid Waste: Collect in a clearly labeled, sealed container.

-

Liquid Waste: Collect in a compatible, labeled solvent waste container. Do not mix with incompatible waste streams.

-

Contaminated Materials: All disposables, such as gloves, weigh boats, and paper towels, that have come into contact with the compound should be placed in a designated hazardous waste container.

Follow all local, state, and federal regulations for hazardous waste disposal.

Potential Signaling Pathway Involvement

The following diagram illustrates a plausible, generalized signaling pathway that could be affected by a cytotoxic pyrimidine derivative, leading to apoptosis.

Caption: A potential mechanism of action for a cytotoxic pyrimidine derivative.

Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on the best available information for this compound and its structural analogs. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most recent Safety Data Sheet before handling any chemical.

References

In-depth Technical Guide: Solubility of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document serves as a technical guide concerning the solubility of the chemical compound 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine (CAS: 84737-23-5).[1][2] A thorough review of publicly available scientific literature and chemical databases indicates a significant gap in quantitative solubility data for this specific compound in common organic solvents. While some basic physical properties are known, such as its molecular weight of 251.42 g/mol , boiling point of 254.9°C at 760 mmHg, and density of 1.731 g/cm³, specific solubility values (e.g., in g/L or mol/L) at various temperatures are not documented.[1]

This guide will therefore provide a detailed, standardized experimental protocol for determining the solubility of this compound in a range of organic solvents. The methodologies described herein are based on established principles of solubility determination and are designed to yield accurate and reproducible results.

Section 1: Quantitative Solubility Data

As of the date of this guide, no quantitative solubility data for this compound in organic solvents has been found in the reviewed literature. To facilitate future research and development, the following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| e.g., Acetone | e.g., 25 | e.g., Gravimetric | ||

| e.g., Acetonitrile | e.g., 25 | e.g., HPLC | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Gravimetric | ||

| e.g., Hexane | e.g., 25 | e.g., HPLC | ||

| e.g., Methanol | e.g., 25 | e.g., HPLC | ||

| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||

| e.g., Tetrahydrofuran (THF) | e.g., 25 | e.g., Gravimetric |

Section 2: Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

2.1 Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (evaporating dish, oven).

2.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed volumetric flask to remove any undissolved solid particles.

-

Record the exact volume of the filtered saturated solution.

-

-

Quantification of Solute Concentration:

-

Gravimetric Method:

-

Weigh the volumetric flask containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

-

Once the solvent is fully evaporated, place the flask in a vacuum oven at a temperature below the melting point of the solute until a constant weight is achieved.

-

The final weight of the flask minus the initial weight will give the mass of the dissolved solute.

-

Calculate the solubility in g/L.

-

-

HPLC Method:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Calculate the solubility in g/L and mol/L.

-

-

2.3 Data Analysis and Reporting

-

Perform each solubility determination in triplicate to ensure accuracy and calculate the mean and standard deviation.

-

Record the data in a table similar to Table 1.

-

Note the specific analytical method used for each solvent.

Section 3: Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine: Synthesis, Reactivity, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine is a halogenated and trifluoromethyl-substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental core structure in numerous biologically active compounds, including pharmaceuticals and agrochemicals.[1] The introduction of chlorine atoms and a trifluoromethyl (-CF3) group onto the pyrimidine ring is a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules.[2][3] The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3]

This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and potential applications based on the activities of structurally related compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates information from analogous polychlorinated and trifluoromethylated pyrimidines to provide a valuable resource for researchers.

Chemical Identity

| Property | Value | Reference |

| CAS Number | 84737-23-5 | [4] |

| Molecular Formula | C₅Cl₃F₃N₂ | [4] |

| Molecular Weight | 251.41 g/mol | [4] |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be inferred from established methods for the synthesis of related polychlorinated pyrimidines.[5] A common approach involves the chlorination of a pyrimidine precursor that already contains the trifluoromethyl group.

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol for the Synthesis of Polychlorinated Pyrimidines (Analogous Approach)

This protocol is a generalized procedure based on the synthesis of similar chlorinated pyrimidine derivatives and should be optimized for the specific target molecule.

Materials:

-

6-(Trifluoromethyl)uracil (or a similar pyrimidine precursor)

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Inert solvent (e.g., toluene, acetonitrile)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

To a stirred solution of the starting pyrimidine precursor in an inert solvent, add phosphorus oxychloride.

-

Carefully add phosphorus pentachloride portion-wise. The reaction is exothermic and should be controlled.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired polychlorinated pyrimidine.

Chemical Properties and Reactivity

The chemical properties of this compound are dictated by the electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing effects of the three chlorine atoms and the trifluoromethyl group.

Physical Properties (of the target compound and related structures)

| Property | This compound | 2,4,5-Trichloropyrimidine | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine |

| Appearance | - | Colorless to pale yellow liquid[6] | Liquid[7] |

| Molecular Weight | 251.41 | 183.42 | 216.98 |

| Boiling Point | - | 258.5 °C at 760 mmHg[6] | - |

| Density | - | 1.6001 g/mL at 25 °C[8] | 1.609 g/mL at 25 °C[7] |

| Refractive Index | - | n20/D 1.574[8] | n20/D 1.475[7] |

The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the chlorine atoms generally follows the order C4 > C2 > C6 > C5. This allows for the selective introduction of various functional groups, making this compound a versatile building block for creating a library of derivatives.

Caption: General reactivity of this compound.

General Experimental Protocol for Nucleophilic Aromatic Substitution

This is a generalized protocol for the reaction of a polychlorinated pyrimidine with a nucleophile and will require optimization for specific substrates.

Materials:

-

This compound

-

Nucleophile (e.g., an amine, alcohol, or thiol)

-

Base (e.g., triethylamine, diisopropylethylamine, potassium carbonate)

-

Solvent (e.g., ethanol, acetonitrile, DMF)

Procedure:

-

Dissolve the polychlorinated pyrimidine in a suitable solvent.

-

Add the nucleophile and a base to the solution.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Potential Applications and Biological Activity

While the specific biological activity of this compound is not extensively documented, the activities of structurally similar compounds suggest a wide range of potential applications.

Biological Activities of Related Pyrimidine Derivatives

| Compound Class | Biological Activity | Example IC₅₀/EC₅₀ Values | Reference |

| Trifluoromethyl Pyrimidines | Antiviral (against TMV) | EC₅₀ = 103.4 µg/mL (protective activity of compound 5m) | [9] |

| Antifungal (against R. solani) | 88.6% inhibition at 100 µg/mL (compound 5u) | [9] | |

| Anticancer | - | [10] | |

| Polychlorinated Pyrimidines | Antifungal | - | [11] |

One notable example is a trifluoromethylpyrimidine derivative that has been shown to be a dual inhibitor of FLT3 and CHK1 kinases, which are involved in cell proliferation and survival signaling pathways.[10]

Caption: Dual inhibition of FLT3 and CHK1 signaling pathways.

Spectroscopic Characterization

The following table provides expected spectroscopic data for this compound based on the analysis of its structure and data from related compounds.

| Technique | Expected Data |

| ¹H NMR | No proton signals expected due to the fully substituted pyrimidine ring. |

| ¹³C NMR | Signals corresponding to the five carbons of the pyrimidine ring. The carbon attached to the -CF₃ group will show a quartet due to C-F coupling. The chemical shifts will be influenced by the electronegative chloro and trifluoromethyl substituents. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. |

| IR (Infrared) | Characteristic peaks for C-Cl stretching, C-F stretching, and C=N and C=C stretching of the pyrimidine ring. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight (251.41 g/mol ) with a characteristic isotopic pattern for three chlorine atoms. |

Conclusion

This compound is a highly functionalized pyrimidine with significant potential as a versatile building block in medicinal chemistry and agrochemical research. Its polychlorinated nature allows for selective nucleophilic substitution reactions, enabling the synthesis of a diverse range of derivatives. The presence of the trifluoromethyl group is anticipated to confer favorable biological and physicochemical properties. Although specific data on this compound is sparse, the information gathered from structurally related molecules strongly suggests its utility in the development of novel bioactive compounds, particularly in the areas of anticancer, antifungal, and antiviral research. Further investigation into the synthesis, reactivity, and biological evaluation of this compound is warranted to fully explore its potential.

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 84737-23-5 | 3H32-6-01 | MDL MFCD22576326 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 6. lifechempharma.com [lifechempharma.com]

- 7. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine 97 3932-97-6 [sigmaaldrich.com]

- 8. 2,4,5-トリクロロピリミジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. benchchem.com [benchchem.com]

- 11. Antifungal Activity of Ring Poly-Chlorinated Pyrimidines: Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine and its subsequent derivatization. This class of compounds holds significant potential in medicinal chemistry and drug discovery due to the versatile reactivity of the polychlorinated pyrimidine core, allowing for the introduction of diverse functionalities.

Synthetic Strategy Overview

The synthesis of this compound derivatives is a multi-step process commencing with the construction of the core pyrimidine ring, followed by exhaustive chlorination, and culminating in the selective functionalization through nucleophilic aromatic substitution (SNAr) reactions.

Caption: Synthetic workflow for this compound derivatives.

Experimental Protocols

Synthesis of 6-(Trifluoromethyl)uracil

This protocol describes the cyclocondensation reaction to form the initial pyrimidine ring.

Materials:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

Urea

-

Sodium ethoxide

-

Absolute ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add ethyl 4,4,4-trifluoro-3-oxobutanoate and urea.

-

Heat the reaction mixture to reflux for 20 hours.

-

After cooling, evaporate the solvent under reduced pressure.

-

Wash the residue with water to remove unreacted starting materials and salts.

-

Recrystallize the crude product from water to obtain pure 6-(trifluoromethyl)uracil.

Synthesis of this compound

This protocol details the exhaustive chlorination of 6-(trifluoromethyl)uracil. A combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is utilized to achieve chlorination at positions 2, 4, and 5.[1]

Materials:

-

6-(Trifluoromethyl)uracil

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

-

In a flask fitted with a reflux condenser and a gas trap, suspend 6-(trifluoromethyl)uracil in an excess of phosphorus oxychloride.

-

Carefully add phosphorus pentachloride to the mixture. An organic base such as N,N-dimethylaniline can be added as a catalyst.

-

Heat the reaction mixture to reflux for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Carefully quench the reaction mixture by slowly pouring it onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation under reduced pressure to yield this compound.

Synthesis of this compound Derivatives via Nucleophilic Aromatic Substitution (SNAr)

This general protocol outlines the derivatization of the polychlorinated pyrimidine core. The regioselectivity of the substitution is crucial, with the C4 and C2 positions being the most susceptible to nucleophilic attack. The C5-chloro is significantly less reactive.

Caption: Regioselectivity of nucleophilic substitution on the pyrimidine core.

Materials:

-

This compound

-

Nucleophile of choice (e.g., amines, alcohols, thiols)

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

Anhydrous solvent (e.g., acetonitrile, THF, DMF)

Procedure:

-

Dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the desired nucleophile (1 to 1.2 equivalents for monosubstitution) and a base to the solution.

-

Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting derivative by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative yields for the key synthetic steps. Actual yields may vary depending on the specific reaction conditions and the nature of the substituents.

| Step | Starting Material | Product | Typical Yield (%) |

| 1. Core Synthesis | Ethyl 4,4,4-trifluoro-3-oxobutanoate | 6-(Trifluoromethyl)uracil | 70-85 |

| 2. Chlorination | 6-(Trifluoromethyl)uracil | This compound | 50-70 |

| 3. Derivatization (Monosubstitution at C4) | This compound | 4-Substituted-2,5-dichloro-6-(trifluoromethyl)pyrimidine | 60-90 |

| 3. Derivatization (Disubstitution at C4 and C2) | This compound | 2,4-Disubstituted-5-chloro-6-(trifluoromethyl)pyrimidine | 40-75 |

Applications in Drug Discovery

The this compound scaffold is a valuable building block in the synthesis of novel bioactive molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the pyrimidine core is a well-established pharmacophore in numerous approved drugs. The ability to introduce various substituents at the C2 and C4 positions allows for the exploration of a wide chemical space to optimize pharmacological properties. Derivatives of this scaffold are of interest in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The systematic derivatization and subsequent biological screening of these compounds can lead to the identification of novel drug leads.

References

Application Notes and Protocols: Utilizing 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine as a versatile scaffold in the synthesis of potent kinase inhibitors. The trifluoromethyl group offers enhanced metabolic stability and binding affinity, making this pyrimidine derivative an attractive starting material for targeting a range of kinases implicated in oncogenesis and other diseases. This guide covers synthetic strategies, detailed experimental procedures, and biological evaluation of the resulting inhibitors targeting key kinases such as Epidermal Growth Factor Receptor (EGFR), Proline-rich Tyrosine Kinase 2 (PYK2), FMS-like Tyrosine Kinase 3 (FLT3), and Checkpoint Kinase 1 (CHK1).

Introduction

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs. The incorporation of a trifluoromethyl (CF3) group can significantly improve the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] this compound is a highly functionalized starting material that allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions to build a diverse library of kinase inhibitors. The chlorine atoms at the C2, C4, and C5 positions exhibit differential reactivity, enabling controlled synthesis of di- and tri-substituted pyrimidine derivatives.

Kinase inhibitors have revolutionized the treatment of various cancers and other diseases. By targeting specific kinases involved in aberrant signaling pathways, these inhibitors can selectively block the proliferation of cancer cells. This document outlines the synthesis and application of novel kinase inhibitors derived from this compound.

Data Presentation: Inhibitory Activities of Synthesized Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of representative trifluoromethylpyrimidine-based kinase inhibitors against their target kinases and relevant cancer cell lines.

| Compound ID | Target Kinase(s) | IC50 (nM) - Kinase | Target Cell Line(s) | IC50 (µM) - Cell Line | Reference Compound |

| EGFRi-1 | EGFR | 91 | A549 (NSCLC) | 0.35 | Gefitinib |

| MCF-7 (Breast) | 3.24 | ||||

| PC-3 (Prostate) | 5.12 | ||||

| FLT3/CHKi-1 | FLT3-D835Y | <25 | MV4-11 (AML) | Not Reported | Not Reported |

| CHK1 | <25 | ||||

| PYK2i-1 | PYK2 | Not Reported | Not Reported | Not Reported | Not Reported |

| EGFRi-2 | EGFR | Not Reported | A549 (NSCLC) | 0.56 | Gefitinib |

| PC-3 (Prostate) | 2.46 | ||||

| HepG2 (Liver) | 2.21 |

Experimental Protocols

General Synthetic Scheme

The general approach to synthesizing kinase inhibitors from this compound involves a sequential nucleophilic aromatic substitution (SNAr) strategy. The chlorine at the C4 position is generally the most reactive towards nucleophilic attack, followed by the C2 and then the C5 position. This differential reactivity allows for the stepwise introduction of various amine-containing moieties.

Protocol 1: Synthesis of a Diaminopyrimidine Core for EGFR Inhibitors

This protocol is adapted from the synthesis of similar diaminopyrimidine-based EGFR inhibitors.[2][3]

Step 1: Synthesis of N-(aryl)-2,5-dichloro-6-(trifluoromethyl)pyrimidin-4-amine

-

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or DMF, add the desired aniline derivative (R1-NH2, 1.1 eq).

-

Add a base, such as sodium bicarbonate (NaHCO3, 1.1 eq) or triethylamine (TEA), to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 4-substituted intermediate.

Step 2: Synthesis of N2-(aryl)-N4-(aryl)-5-chloro-6-(trifluoromethyl)pyrimidine-2,4-diamine

-

Dissolve the product from Step 1 (1.0 eq) in a suitable solvent like 1-pentanol or DMF.

-

Add the second amine (R2-NH2, 1.2 eq) and a base such as triethylamine (1.5 eq).

-

Heat the reaction mixture at 120-140 °C for 2-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Collect the resulting precipitate by filtration.

-